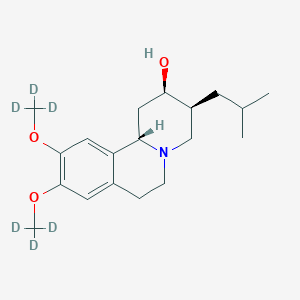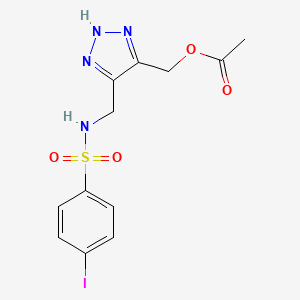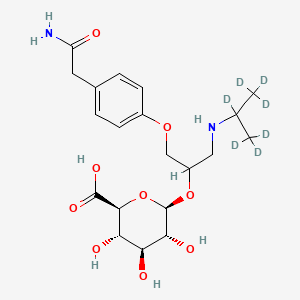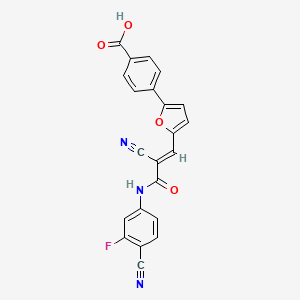
Desethyl chloroquine-D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desethyl chloroquine-D5 is a deuterium-labeled derivative of desethyl chloroquine, which is a major metabolite of chloroquine. Chloroquine is a well-known antimalarial drug that has been used for decades to treat malaria and other diseases. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and drug metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Desethyl chloroquine-D5 can be synthesized through the deuteration of desethyl chloroquine. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled conditions. The synthesis typically involves the following steps:
Deuteration of Chloroquine: Chloroquine is subjected to deuteration using deuterated reagents such as deuterium gas or deuterated solvents.
Desethylation: The deuterated chloroquine undergoes a desethylation reaction to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are implemented to verify the deuterium content and the absence of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Desethyl chloroquine-D5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo substitution reactions where the chloro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: N-oxides of this compound.
Reduction Products: Secondary amines.
Substitution Products: Compounds with various functional groups replacing the chloro group.
Applications De Recherche Scientifique
Desethyl chloroquine-D5 has a wide range of applications in scientific research:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of chloroquine and its metabolites.
Drug Metabolism: It helps in understanding the metabolic pathways of chloroquine and its derivatives.
Biomedical Research: It is used in studies related to malaria, autoimmune diseases, and other conditions treated with chloroquine.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques.
Mécanisme D'action
Desethyl chloroquine-D5, like chloroquine, exerts its effects by interfering with lysosomal activity and autophagy. It accumulates in lysosomes and other acidic compartments within cells, leading to the inhibition of lysosomal enzymes. This disruption affects various cellular processes, including the degradation of cellular components and the modulation of immune responses. The molecular targets include toll-like receptors and other signaling pathways involved in inflammation and immune regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: The parent compound with antimalarial properties.
Hydroxychloroquine: A derivative of chloroquine with similar therapeutic uses.
Desethyl chloroquine: The non-deuterated form of desethyl chloroquine-D5.
Bisdesethyl chloroquine: Another metabolite of chloroquine.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and drug metabolism research, offering insights that are not possible with non-deuterated compounds.
Propriétés
Formule moléculaire |
C16H22ClN3 |
|---|---|
Poids moléculaire |
296.85 g/mol |
Nom IUPAC |
4-N-(7-chloroquinolin-4-yl)-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine |
InChI |
InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/i1D3,3D2 |
Clé InChI |
MCYUUUTUAAGOOT-WNWXXORZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])NCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
SMILES canonique |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


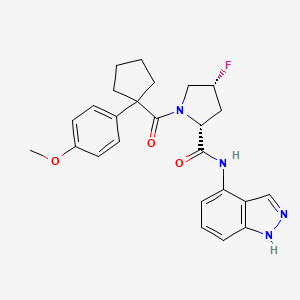
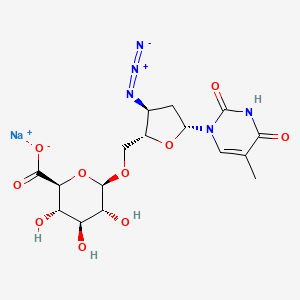
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
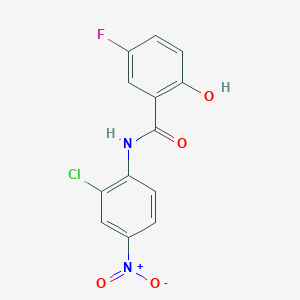
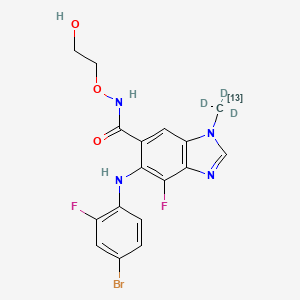
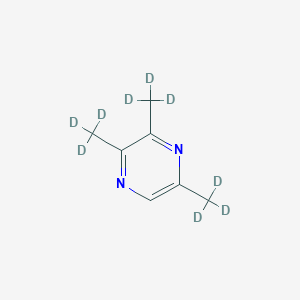
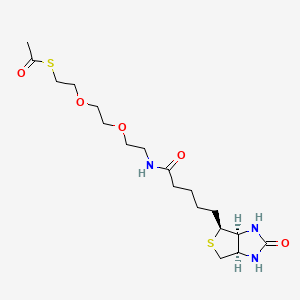
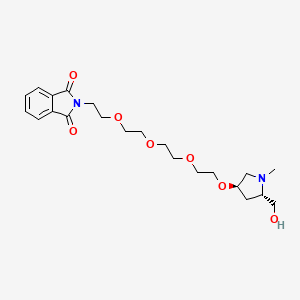
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)
